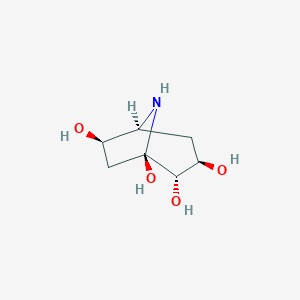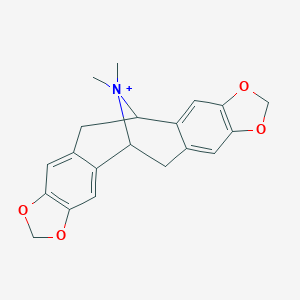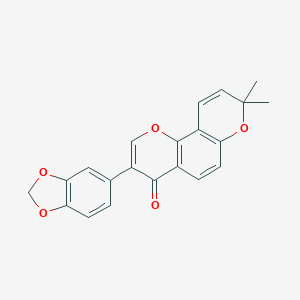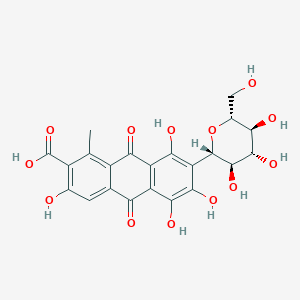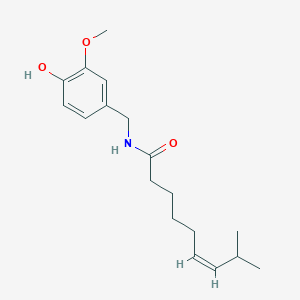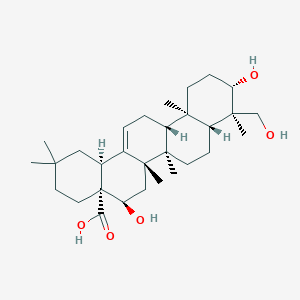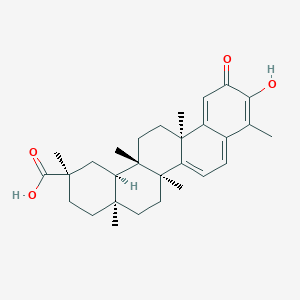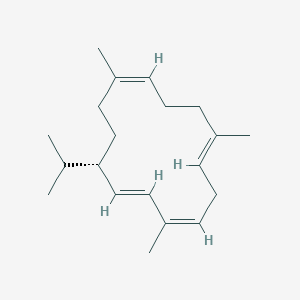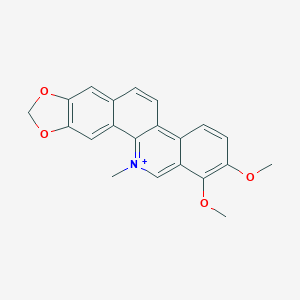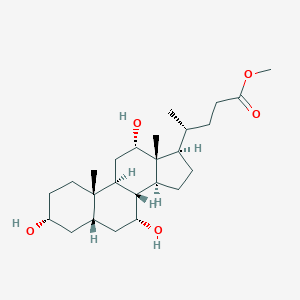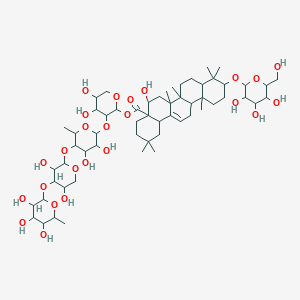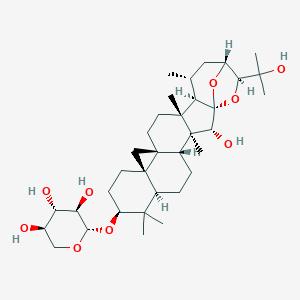
雪胆皂苷
科学研究应用
雪莲花皂苷具有广泛的科学研究应用:
作用机制
雪莲花皂苷主要通过抑制γ-分泌酶发挥其作用,γ-分泌酶是一种参与Notch蛋白切割的酶复合物 . 通过抑制γ-分泌酶,雪莲花皂苷可以阻止Notch信号通路的激活,从而抑制癌细胞的增殖并诱导其凋亡 . 这种机制在乳腺癌治疗中尤为重要 .
类似化合物:
雪莲花醇: 另一种存在于雪莲花属植物中的三萜皂苷。
雪莲内酯: 一种具有类似药理特性的相关化合物。
27-脱氧雪莲内酯: 雪莲内酯的衍生物,具有不同的生物活性.
雪莲花皂苷的独特性: 雪莲花皂苷的独特性在于它对γ-分泌酶的特异性抑制及其强大的抗癌特性,特别是对乳腺癌细胞 . 它调节Notch信号通路的的能力使其区别于其他类似化合物 .
生化分析
Biochemical Properties
Cimigenoside interacts with various enzymes, proteins, and other biomolecules in biochemical reactions . For instance, it has been found to induce apoptosis in breast cancer cells and inhibit presenilin 1 activity by down-regulating Notch intracellular domains expression in the nucleus .
Cellular Effects
Cimigenoside has a profound impact on various types of cells and cellular processes . It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For example, it has been shown to repress Notch protein cleavage and γ-secretase hydrolysis activity .
Molecular Mechanism
At the molecular level, Cimigenoside exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It inhibits presenilin 1 activity, thereby repressing Notch protein cleavage and γ-secretase hydrolysis activity .
Temporal Effects in Laboratory Settings
The effects of Cimigenoside change over time in laboratory settings . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently being researched .
Dosage Effects in Animal Models
The effects of Cimigenoside vary with different dosages in animal models . Studies are ongoing to determine any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
Cimigenoside is involved in various metabolic pathways . It interacts with enzymes or cofactors, and may have effects on metabolic flux or metabolite levels .
Transport and Distribution
Cimigenoside is transported and distributed within cells and tissues . It may interact with transporters or binding proteins, and may have effects on its localization or accumulation .
Subcellular Localization
This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
准备方法
合成路线和反应条件: 雪莲花皂苷通常通过从雪莲花属植物的根部提取和纯化过程分离得到。 提取过程涉及使用甲醇或乙醇等溶剂获得粗提物,然后使用色谱技术纯化化合物 .
工业生产方法: 雪莲花皂苷的工业生产涉及从植物来源的大规模提取。根部被干燥、粉碎并进行溶剂提取。 然后,提取物被浓缩并使用高效液相色谱 (HPLC) 等技术纯化,以达到高纯度水平 .
化学反应分析
反应类型: 雪莲花皂苷会发生各种化学反应,包括:
氧化: 这种反应可以改变分子中存在的羟基。
还原: 还原反应可以针对结构中的羰基。
常用试剂和条件:
氧化: 高锰酸钾或三氧化铬等试剂。
还原: 硼氢化钠或氢化铝锂等试剂。
相似化合物的比较
Cimigenol: Another triterpenoid saponin found in Cimicifuga species.
Actein: A related compound with similar pharmacological properties.
27-Deoxyactein: A derivative of actein with distinct biological activities.
Uniqueness of Cimigenoside: Cimigenoside is unique due to its specific inhibition of γ-secretase and its potent anti-cancer properties, particularly against breast cancer cells . Its ability to modulate the Notch signaling pathway sets it apart from other similar compounds .
属性
IUPAC Name |
(2S,3R,4S,5R)-2-[[(1S,2R,3S,4R,7R,9S,12R,14S,17R,18R,19R,21R,22S)-2-hydroxy-22-(2-hydroxypropan-2-yl)-3,8,8,17,19-pentamethyl-23,24-dioxaheptacyclo[19.2.1.01,18.03,17.04,14.07,12.012,14]tetracosan-9-yl]oxy]oxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H56O9/c1-17-14-19-26(30(4,5)40)44-35(43-19)25(17)31(6)12-13-34-16-33(34)11-10-22(42-27-24(38)23(37)18(36)15-41-27)29(2,3)20(33)8-9-21(34)32(31,7)28(35)39/h17-28,36-40H,8-16H2,1-7H3/t17-,18-,19-,20+,21+,22+,23+,24-,25-,26+,27+,28-,31-,32-,33-,34+,35+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTPYUWOBZFGKAI-XYGBCAHESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C(OC3(C1C4(CCC56CC57CCC(C(C7CCC6C4(C3O)C)(C)C)OC8C(C(C(CO8)O)O)O)C)O2)C(C)(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@@H]2[C@H](O[C@]3([C@H]1[C@]4(CC[C@@]56C[C@@]57CC[C@@H](C([C@@H]7CC[C@H]6[C@@]4([C@H]3O)C)(C)C)O[C@H]8[C@@H]([C@H]([C@@H](CO8)O)O)O)C)O2)C(C)(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H56O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0033334 | |
| Record name | Cimicifugoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0033334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
620.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27994-11-2 | |
| Record name | Cimigenoside xyloside | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027994112 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cimicifugoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0033334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CIMIGENOL XYLOSIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1CW26VCP4H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Cimigenoside has been shown to interact with the NF-κB pathway, a key regulator of inflammation and cell survival. In A549 lung cancer cells, Cimigenoside treatment reduced the expression of p65, a subunit of NF-κB, and increased the expression of IκBα, an inhibitor of NF-κB. This suggests that Cimigenoside may exert its anti-cancer effects, at least in part, by suppressing NF-κB signaling. [, ] Additionally, Cimigenoside has been identified as a γ-secretase inhibitor, potentially impacting the Notch signaling pathway, which plays a crucial role in cell fate determination and has been implicated in cancer development. []
A: In vitro studies using A549 lung cancer cells showed that Cimigenoside inhibited cell proliferation, migration, and invasion in a time- and dose-dependent manner. [, ] Furthermore, Cimigenoside induced apoptosis (programmed cell death) in these cells, as evidenced by flow cytometry analysis. [] These findings suggest that Cimigenoside might be effective in hindering lung cancer progression.
A: Research suggests that Cimigenoside, when combined with other natural compounds like emodin, genipin, chlorogenic acid, and ginsenoside Rb1, demonstrates synergistic inhibitory effects on the production of CXCL8, a key inflammatory mediator. This synergistic action was observed to be more potent than the individual compounds alone. [] This highlights the potential of Cimigenoside in multi-component therapies for inflammatory conditions like psoriasis.
A: While research is ongoing, Cimigenoside has demonstrated potential in addressing psoriasis. A natural compound mixture containing Cimigenoside effectively reduced psoriasis-like symptoms in a mouse model by suppressing the production of inflammatory molecules like IFN-γ, IL-1β, and IL-6. [] Furthermore, this mixture, including Cimigenoside, inhibited the proliferation of keratinocytes, the main cell type in the skin, which is abnormally increased in psoriasis. []
A: Beyond cellular studies, the efficacy of Cimigenoside has been investigated in animal models. In a mouse model of psoriasis, topical application of a compound mixture including Cimigenoside significantly alleviated psoriasis-like skin lesions. [] Additionally, studies using Japanese Medaka (Oryzias latipes) have explored potential estrogenic and antioxidant activities of Cimigenoside, although results in this model were less pronounced compared to other compounds like genistein. [, ] These in vivo studies provide further support for Cimigenoside's therapeutic potential.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


